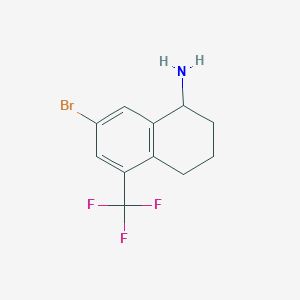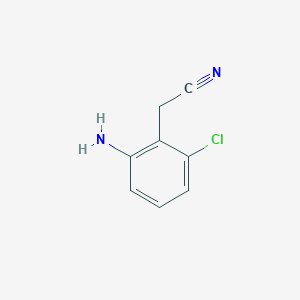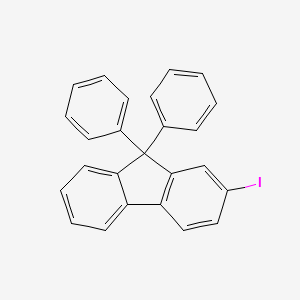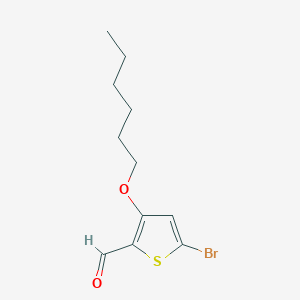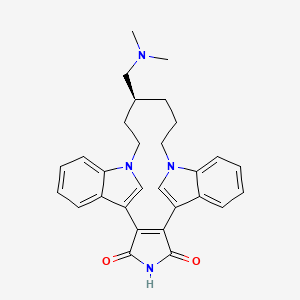
Azanide;platinum(2+);dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;platinum(2+);dihydroxide is a complex compound with the molecular formula H₉N₅O₅Pt₂. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of platinum in a +2 oxidation state, coordinated with azanide and dihydroxide ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanide;platinum(2+);dihydroxide typically involves the reaction of platinum salts with azanide and hydroxide sources under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Azanide;platinum(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the compound can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like halide salts or organic ligands are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species.
Aplicaciones Científicas De Investigación
Azanide;platinum(2+);dihydroxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapy drugs.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of azanide;platinum(2+);dihydroxide involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound also interacts with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Uniqueness
Azanide;platinum(2+);dihydroxide is unique due to its specific ligand environment, which provides distinct chemical reactivity and biological activity compared to other platinum compounds
Propiedades
Fórmula molecular |
H10N4O2Pt-4 |
|---|---|
Peso molecular |
293.19 g/mol |
Nombre IUPAC |
azanide;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H2N.2H2O.Pt/h6*1H2;/q4*-1;;;+2/p-2 |
Clave InChI |
UOUGVUJJJZTXNL-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[OH-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
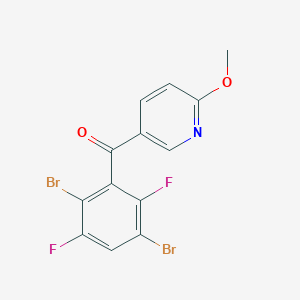
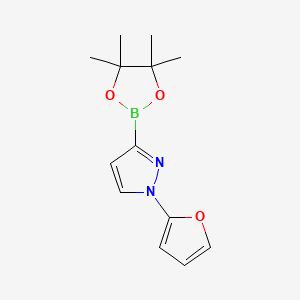
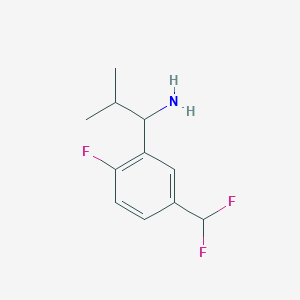

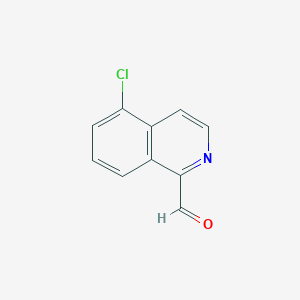
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
